molecular formula C25H23NO4 B14492955 N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine CAS No. 65116-95-2

N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine

Cat. No.: B14492955
CAS No.: 65116-95-2
M. Wt: 401.5 g/mol
InChI Key: OIKQCYUAVLZRHZ-QFIPXVFZSA-N
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Description

N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine typically involves the amidation of 4-aminobenzophenone with methacryloyl chloride in the presence of triethylamine . This reaction yields the photoreactive monomer, which can then be further processed to obtain the desired compound. The reaction conditions often include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, involving steps such as purification through chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., iron(III) bromide). The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted benzene derivatives.

Scientific Research Applications

N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine involves its interaction with specific molecular targets and pathways. For instance, it can act as a photoreactive probe, binding to proteins and other biomolecules upon exposure to light. This interaction can help in characterizing drug-binding sites and understanding protein functions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine include:

Uniqueness

This compound is unique due to its specific structure, which allows it to be used as a photoreactive probe in various applications. Its ability to form stable interactions with proteins and other biomolecules upon light exposure makes it valuable in scientific research.

Properties

CAS No.

65116-95-2

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

IUPAC Name

(2S)-2-[3-(4-benzoylphenyl)propanoylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C25H23NO4/c27-23(26-22(25(29)30)17-19-7-3-1-4-8-19)16-13-18-11-14-21(15-12-18)24(28)20-9-5-2-6-10-20/h1-12,14-15,22H,13,16-17H2,(H,26,27)(H,29,30)/t22-/m0/s1

InChI Key

OIKQCYUAVLZRHZ-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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